molecular formula C10H11Br B2514353 4-(Bromomethyl)-2,3-dihydro-1H-indene CAS No. 193814-22-1

4-(Bromomethyl)-2,3-dihydro-1H-indene

Cat. No. B2514353
M. Wt: 211.102
InChI Key: GDZLITXTJOYMAG-UHFFFAOYSA-N
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Description

The compound 4-(Bromomethyl)-2,3-dihydro-1H-indene is a brominated organic molecule that is structurally related to indene derivatives. It is characterized by the presence of a bromomethyl group attached to the 4-position of the 2,3-dihydro-1H-indene framework. This compound is of interest due to its potential applications in organic synthesis and material science, particularly in the synthesis of photochromic and photomagnetic materials, as well as in the construction of indazole derivatives and other heterocyclic compounds.

Synthesis Analysis

The synthesis of brominated indene derivatives has been explored in various studies. For instance, the synthesis of photochromic brominated biindenylidenediones has been reported, where bromomethyl groups are introduced to the indene ring system . Although the exact synthesis of 4-(Bromomethyl)-2,3-dihydro-1H-indene is not detailed in the provided papers, the methodologies used for similar compounds involve bromination reactions, which are fundamental in introducing bromomethyl groups to the indene core.

Molecular Structure Analysis

The molecular structure of brominated indene derivatives has been analyzed using crystallography and quantum chemical simulations. For example, the crystal structure of a related compound, 4,5-bis(bromomethyl)-1,3-dithiol-2-one, has been determined, revealing how bromomethyl substituents affect the overall molecular conformation and packing in the solid state . Similarly, the molecular structure and electronic properties of bromomethylated dioxolones have been investigated, providing insights into the influence of bromomethyl groups on the molecular geometry and reactivity .

Chemical Reactions Analysis

Bromomethylated indene derivatives participate in various chemical reactions due to the presence of the reactive bromomethyl group. This group can undergo further transformations, such as coupling reactions catalyzed by palladium, to yield complex heterocyclic structures like indazoles . The reactivity of the bromomethyl group is crucial for the synthesis of a wide range of organic compounds, including those with photochromic and photomagnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indene derivatives are significantly influenced by the presence of bromomethyl groups. These substituents can alter the compound's optical properties, as seen in the UV-Vis absorption spectra, and affect its photochromic and photomagnetic behavior . Quantum chemical simulations have been used to study the electronic properties, such as the HOMO-LUMO energy gap, and to identify reactive sites within the molecule . The introduction of bromomethyl groups can also impact the vibrational spectra and molecular electrostatic potential surfaces, providing information on the compound's reactivity and interaction with other molecules .

Scientific Research Applications

To explore the broader context and potential applications of similar brominated compounds and their functionalities, we can examine the roles and research surrounding brominated flame retardants, their environmental impact, and their utility in various industrial applications. For instance, novel brominated flame retardants (NBFRs) have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food, highlighting the need for research on their environmental fate and toxicity due to their widespread use and potential health risks (Zuiderveen, Slootweg, & de Boer, 2020). Such investigations are critical in understanding the lifecycle and impact of brominated compounds, including those similar to "4-(Bromomethyl)-2,3-dihydro-1H-indene," on environmental and human health.

Furthermore, the synthesis and application of other brominated molecules, especially in the realm of supramolecular chemistry and materials science, underscore the importance of bromine functionalities in designing novel materials and chemical intermediates. The properties of benzene-1,3,5-tricarboxamide derivatives, for example, demonstrate the versatility of brominated compounds in nanotechnology, polymer processing, and biomedical applications, owing to their self-assembly behavior and multivalent nature (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

4-(bromomethyl)-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZLITXTJOYMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2,3-dihydro-1H-indene

CAS RN

193814-22-1
Record name 4-(bromomethyl)-2,3-dihydro-1H-indene
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